molecular formula C14H25N5O B2626739 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide CAS No. 921502-82-1

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide

Cat. No. B2626739
CAS RN: 921502-82-1
M. Wt: 279.388
InChI Key: RZPQGODXFGIOCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, tetrazole derivatives can be synthesized through a Ugi-azide four-component reaction . This involves an aldehyde, different amines, isocyanides, and Trimethylsilylazide (TMSN3) as an azide source .

Mechanism of Action

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This results in the inhibition of ribosome biogenesis and the induction of the DNA damage response, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of ribosome biogenesis, the induction of the DNA damage response, and the activation of the p53 pathway. It has also been shown to have effects on the cell cycle and apoptosis, leading to the selective killing of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide in lab experiments include its selectivity for cancer cells with p53 mutations, its ability to inhibit ribosome biogenesis, and its potential synergistic effects with other anticancer agents. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity to normal cells and the need for further research to fully understand its mechanism of action.

Future Directions

There are a number of future directions for research on N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide, including further studies on its mechanism of action, the development of more selective and less toxic derivatives, and the exploration of its potential as a combination therapy with other anticancer agents. Additionally, this compound may have potential applications in other diseases beyond cancer, such as viral infections and neurodegenerative disorders.

Synthesis Methods

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide involves several steps, including the reaction of 1-cyclohexyl-1H-tetrazol-5-amine with 2-ethylbutanoyl chloride to form the intermediate 2-ethylbutanoyl-1-cyclohexyl-1H-tetrazol-5-ylamine. This intermediate is then reacted with formaldehyde and hydrogen cyanide to form the final product, this compound.

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells that have mutations in the p53 tumor suppressor gene, which is commonly mutated in many types of cancer. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been shown to have synergistic effects with other anticancer agents.

properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O/c1-3-11(4-2)14(20)15-10-13-16-17-18-19(13)12-8-6-5-7-9-12/h11-12H,3-10H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPQGODXFGIOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCC1=NN=NN1C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.